![molecular formula C6H3N3O2 B1400244 2-Cyanopyrimidine-5-carboxylic acid CAS No. 1115962-72-5](/img/structure/B1400244.png)
2-Cyanopyrimidine-5-carboxylic acid
Overview
Description
2-Cyanopyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C6H3N3O2 . It is a solid substance stored at refrigerator temperatures .
Molecular Structure Analysis
The molecular structure of 2-Cyanopyrimidine-5-carboxylic acid consists of 6 carbon atoms, 3 nitrogen atoms, 3 hydrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
2-Cyanopyrimidine-5-carboxylic acid is a solid substance stored at refrigerator temperatures . It has a molecular weight of 149.11 .Scientific Research Applications
Applications of 2-Cyanopyrimidine-5-carboxylic Acid in Scientific Research
Liquid-Crystal Characteristics
2-Cyanopyrimidine-5-carboxylic acid derivatives, particularly 5-arylpyrimidine-2-carboxylic acids, have been studied for their liquid-crystal characteristics. Aryl esters of these acids exhibit nematic liquid crystals properties, with some showing thermally stable mesophases and existence ranges of 50–80 °C. The introduction of specific groups, like a butyloxy group, at certain positions of the molecule can lead to the appearance of nematic characteristics, indicating the potential for applications in liquid-crystal display technologies (Mikhaleva et al., 1986).
Synthesis Pathways
5-Cyanopyrimidine derivatives have been synthesized starting from 5-aminopyrimidine derivatives through reactions like the extended Sandmeyer reaction. These derivatives can be hydrolyzed to obtain pyrimidine-5-carboxylic acids, providing a synthesis route that yields high purity compounds with good efficiency. This highlights the chemical versatility and the potential for 2-Cyanopyrimidine-5-carboxylic acid to be used as a building block in various chemical syntheses (Hee et al., 1969).
Coordination Polymers and Magnetic Properties
The compound has been used to create coordination polymers with interesting magnetic properties. For example, 2-cyanopyrimidine was used in a hydrothermal reaction to generate coordination polymers with metal ions. These polymers exhibit antiferromagnetic interactions and, in some cases, spin-canted antiferromagnetism leading to weak ferromagnetism. This indicates potential applications in magnetic materials and devices (Rodrı́guez-Diéguez et al., 2007).
Bioconversion and Building Block for Antituberculous Agents
The bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using specific microbial strains has been demonstrated. The product, 5-hydroxypyrazine-2-carboxylic acid, is a versatile building block for the synthesis of new antituberculous agents, showing the potential of 2-Cyanopyrimidine-5-carboxylic acid derivatives in pharmaceutical applications (Wieser et al., 1997).
Safety and Hazards
properties
IUPAC Name |
2-cyanopyrimidine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O2/c7-1-5-8-2-4(3-9-5)6(10)11/h2-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCITSSHGGYVFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyanopyrimidine-5-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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